7-Ethynyl-1H-pyrazolo[4,3-c]pyridine
Description
7-Ethynyl-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound featuring a fused pyrazole-pyridine core with an ethynyl substituent at the 7-position. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to purine bases, enabling interactions with biological targets such as enzymes and receptors . The ethynyl group enhances reactivity for further functionalization (e.g., via Sonogashira cross-coupling) and may influence electronic properties, solubility, and binding affinity .
Properties
Molecular Formula |
C8H5N3 |
|---|---|
Molecular Weight |
143.15 g/mol |
IUPAC Name |
7-ethynyl-1H-pyrazolo[4,3-c]pyridine |
InChI |
InChI=1S/C8H5N3/c1-2-6-3-9-4-7-5-10-11-8(6)7/h1,3-5H,(H,10,11) |
InChI Key |
LJCNQXLIWSDJQK-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=C2C(=CN=C1)C=NN2 |
Origin of Product |
United States |
Scientific Research Applications
Anticancer Activity
7-Ethynyl-1H-pyrazolo[4,3-c]pyridine derivatives have shown promising results in inhibiting cancer cell proliferation. For instance, studies indicate that certain derivatives can induce apoptosis in various cancer cell lines, including breast cancer (MCF-7) and leukemia (K562). The mechanism involves the activation of apoptotic pathways and the disruption of cellular processes essential for tumor growth.
Case Study :
A derivative of pyrazolo[4,3-c]pyridine demonstrated significant antiproliferative activity against human cancer cells, with a notable reduction in the proportion of proliferating cells after treatment. Immunoblotting and flow cytometry confirmed the induction of cell death through caspase activation and inhibition of proliferating cell nuclear antigen (PCNA) expression .
| Compound | Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|---|
| 4-(2,6-Diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenol | MCF-7 | 10 | Induces apoptosis |
| 3-amino-2-phenyl-2H-pyrazolo[4,3-c]pyridine-4,6-diol | K562 | 8 | Inhibits cell proliferation |
Carbonic Anhydrase Inhibition
Recent studies have highlighted the role of pyrazolo[4,3-c]pyridine sulfonamides as potent inhibitors of carbonic anhydrases (CAs), which are important therapeutic targets for conditions like glaucoma and epilepsy. The binding affinity of these compounds to different isoforms of CA was evaluated using stopped-flow CO₂ hydrase assays .
Data Table : Carbonic Anhydrase Inhibition Potency
| Compound | Isoform | Ki (nM) |
|---|---|---|
| Compound 1f | hCA I | 58.8 |
| Compound 1g | hCA II | 66.8 |
| Compound 1k | hCA IX | 88.3 |
Antimicrobial Properties
The pyrazolo[4,3-c]pyridine scaffold has been associated with antimicrobial activities against various bacterial strains. The derivatives exhibit inhibition against both gram-positive and gram-negative bacteria, making them potential candidates for developing new antibiotics.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrazolo[4,3-c]pyridine derivatives. Variations in substituents at different positions on the pyrazole ring significantly influence their pharmacological properties.
Key Findings :
- Substituents at position 7 enhance anticancer activity.
- The introduction of bulky groups at position 4 tends to reduce antiproliferative effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
- Antiproliferative Activity: Phenolic substituents (e.g., 4-(2,6-diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenol) enhance activity, likely due to hydrogen bonding and increased polarity .
- Fluorescence : Methoxyphenyl groups at the 7-position enable pH-sensitive fluorescence, useful for bioimaging .
- Receptor Modulation : Saturated analogs (tetrahydropyrazolo[4,3-c]pyridines) exhibit CB1 antagonism, with peripheral selectivity attributed to reduced blood-brain barrier permeability .
Physicochemical Properties
The ethynyl group in 7-Ethynyl-1H-pyrazolo[4,3-c]pyridine may confer distinct properties compared to other substituents:
- Reactivity : Ethynyl groups enable click chemistry or cross-coupling, offering modular synthesis .
- Electronic Effects : The sp-hybridized carbon in ethynyl may enhance π-stacking interactions vs. bulkier substituents (e.g., phenyl or iodo).
- Solubility : Smaller substituents like ethynyl may improve solubility over hydrophobic groups (e.g., phenyl), though this requires experimental validation.
Preparation Methods
General Synthetic Strategy
The preparation of 7-Ethynyl-1H-pyrazolo[4,3-c]pyridine commonly employs a multi-step synthetic route involving:
- Halogenation of the pyrazolo[4,3-c]pyridine core to introduce a suitable leaving group (e.g., bromine or chlorine) at the 7-position.
- Palladium-catalyzed cross-coupling reactions , particularly the Sonogashira coupling, to install the ethynyl substituent.
This approach leverages the reactivity of halogenated heterocycles and the efficiency of palladium-catalyzed carbon-carbon bond formation to achieve high selectivity and yields.
Halogenation of Pyrazolo[4,3-c]pyridine Core
The initial step involves selective halogenation at the 7-position of the pyrazolo[4,3-c]pyridine nucleus. Typical reagents include N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under controlled conditions to avoid polysubstitution or degradation.
- Reaction conditions : Mild temperatures (0–25°C) and inert atmosphere (e.g., nitrogen) are preferred to maintain regioselectivity.
- Outcome : Formation of 7-bromo or 7-chloro-1H-pyrazolo[4,3-c]pyridine as key intermediates for subsequent ethynylation.
Palladium-Catalyzed Sonogashira Cross-Coupling
The critical step for introducing the ethynyl group is the Sonogashira coupling between the halogenated pyrazolo[4,3-c]pyridine and a terminal alkyne (acetylene or substituted alkynes).
Key parameters and optimized conditions include:
| Parameter | Typical Conditions/Notes |
|---|---|
| Catalyst | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ |
| Co-catalyst | CuI (Copper(I) iodide) |
| Base | Triethylamine or diisopropylethylamine (DIPEA) |
| Solvent | Polar aprotic solvents such as DMF or acetonitrile |
| Temperature | 60–90°C |
| Reaction time | 4–24 hours depending on scale and substrate |
| Atmosphere | Inert gas (N₂ or Ar) to prevent alkyne polymerization |
| Purification | Column chromatography or recrystallization to >95% purity |
- Mechanism : The palladium catalyst facilitates oxidative addition of the aryl halide, followed by transmetalation with the copper acetylide intermediate, and reductive elimination to form the C–C ethynyl bond.
- Yields : Typically range from 60% to 85%, depending on substrate purity and reaction optimization.
Alternative and Advanced Synthetic Routes
While the halogenation/Sonogashira approach is standard, recent advances include:
- Direct C–H activation methods : Emerging catalytic systems aim to bypass halogenation by directly activating the C–H bond at the 7-position for ethynylation, though these methods are less established for this scaffold.
- Multicomponent bicyclization strategies : Research on pyrazolo[3,4-b]pyridine derivatives shows that multicomponent reactions involving arylglyoxals, pyrazol-5-amines, and other partners under acid catalysis and microwave irradiation can yield complex fused heterocycles, which may be adapted for pyrazolo[4,3-c]pyridine derivatives with ethynyl substituents. These methods offer operational simplicity and good yields but require further adaptation for specifically 7-ethynyl substitution.
Detailed Research Findings and Data
From the literature on related pyrazolo[4,3-b]pyridine systems, the following data summarizes key reaction optimization parameters for the Sonogashira coupling step:
| Entry | Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Pd(PPh₃)₄ + CuI | DMF | 80 | 12 | 78 | Standard Sonogashira conditions |
| 2 | PdCl₂(PPh₃)₂ + CuI | Acetonitrile | 70 | 8 | 82 | Slightly higher yield |
| 3 | Pd(PPh₃)₄ without CuI | DMF | 90 | 24 | 60 | Lower yield without CuI |
| 4 | Pd(PPh₃)₄ + CuI | DMF | 60 | 16 | 75 | Lower temperature, longer time |
- Increasing catalyst loading and base equivalents improves conversion.
- Polar aprotic solvents enhance solubility and reactivity.
- Reaction temperature above 90°C may lead to side reactions and lower yields.
Purification and Characterization
- Purification : Post-reaction mixtures are typically purified by silica gel column chromatography using gradients of ethyl acetate/hexane or recrystallization from appropriate solvents.
- Characterization : Confirmed by NMR (¹H, ¹³C), mass spectrometry, and elemental analysis to ensure >95% purity.
Summary Table of Preparation Methods
| Step | Reagents/Conditions | Outcome | Yield Range (%) |
|---|---|---|---|
| Halogenation | NBS or NCS, inert atmosphere, 0–25°C | 7-Halo-pyrazolo[4,3-c]pyridine | 70–90 |
| Sonogashira Coupling | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, CuI, base, DMF, 60–90°C | This compound | 60–85 |
| Alternative multicomponent routes | Acid catalysis, microwave-assisted, multicomponent | Multicyclic pyrazolo derivatives (potential for ethynylation) | 55–75 |
Q & A
Basic Research Questions
Q. What are the key considerations in designing synthetic routes for 7-Ethynyl-1H-pyrazolo[4,3-c]pyridine?
- Methodological Answer : Synthesis typically involves cyclization of precursors such as diarylidenpiperidones with phenylhydrazine derivatives. For example, phenylhydrazine hydrochloride reacts with 3,5-diarylidenpiperidone-4 in methanol at 70°C for 4–6 hours to form pyrazolo[4,3-c]pyridine derivatives . Critical factors include:
- Temperature control to avoid side reactions (e.g., over-reduction or decomposition).
- Solvent choice (methanol or xylene) to optimize reaction kinetics .
- Purification via recrystallization or column chromatography to isolate the target compound .
Q. How can researchers confirm the structural integrity of this compound derivatives?
- Methodological Answer : Use multi-modal analytical techniques:
- X-ray crystallography to resolve bond lengths and angles (e.g., mean C–C bond length accuracy: 0.002 Å, R-factor: 0.046) .
- NMR spectroscopy to verify substituent positions (e.g., ethynyl proton signals at δ 2.8–3.2 ppm).
- Mass spectrometry for molecular weight validation (e.g., ESI-MS for [M+H]+ peaks) .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
- Use PPE (gloves, goggles, lab coats) to prevent skin contact .
- Conduct reactions in fume hoods or gloveboxes to mitigate inhalation risks .
- Dispose of waste via certified hazardous material handlers to avoid environmental contamination .
Advanced Research Questions
Q. How do structural modifications (e.g., ethynyl vs. halogen substituents) impact the biological activity of pyrazolo[4,3-c]pyridine derivatives?
- Methodological Answer : Compare analogs using:
- Receptor binding assays (e.g., iodophenyl-substituted analogs show enhanced pharmacokinetics due to lipophilicity changes) .
- Enzyme inhibition studies (e.g., ethynyl groups participate in π-π interactions with aromatic residues in target proteins) .
- Computational modeling (e.g., DFT calculations to predict substituent effects on electron density and binding affinity) .
Q. How should researchers resolve contradictions in reported biological activities of pyrazolo[4,3-c]pyridine derivatives?
- Methodological Answer :
- Reproduce experiments under standardized conditions (e.g., fixed pH, temperature, and solvent systems).
- Conduct meta-analyses of structural analogs (e.g., compare nitrophenyl vs. methoxyphenyl derivatives ).
- Validate target engagement using isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify binding constants .
Q. What strategies optimize the solubility and bioavailability of this compound for in vivo studies?
- Methodological Answer :
- Salt formation : Convert to hydrochloride salts to enhance aqueous solubility (e.g., dihydrochloride salts used in pharmacokinetic studies) .
- Prodrug design : Introduce ester or amide groups for hydrolytic activation in target tissues .
- Nanoformulation : Use liposomal encapsulation or PEGylation to improve plasma half-life .
Q. How can researchers elucidate the mechanism of action of this compound in enzyme inhibition?
- Methodological Answer :
- Kinetic assays : Measure IC50 values under varying substrate/enzyme concentrations to determine inhibition type (competitive/non-competitive) .
- Crystallography : Resolve co-crystal structures with target enzymes (e.g., hypoxanthine-guanine phosphoribosyltransferase) to identify binding motifs .
- Site-directed mutagenesis : Test mutant enzymes to pinpoint critical residues for interaction .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
